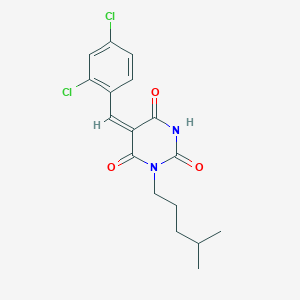
5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DCB-MPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. In cancer cells, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. In plant pathogens, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of chitin synthase, which is essential for fungal cell wall synthesis.
Biochemical and Physiological Effects:
5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. In cancer cells, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce DNA damage and cell cycle arrest. In plant pathogens, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit fungal growth and spore germination. However, the effects of 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione on non-target organisms are not well understood.
Advantages and Limitations for Lab Experiments
5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, such as its ease of synthesis and low cost. However, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also has limitations, such as its low solubility in water and potential toxicity to non-target organisms.
Future Directions
There are several future directions for the study of 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. In agriculture, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be further studied for its potential as an antifungal agent in crop protection. In medicine, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be further studied for its potential as an anticancer agent and its mechanism of action. In materials science, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be further studied for its potential as a precursor for the synthesis of metal-organic frameworks with specific properties.
Synthesis Methods
5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a simple reaction between 2,4-dichlorobenzaldehyde and 4-methylpentan-2-one in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions and the resulting product is purified through recrystallization.
Scientific Research Applications
5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antifungal activity against various plant pathogens. In medicine, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In materials science, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a precursor for the synthesis of metal-organic frameworks.
properties
IUPAC Name |
(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-methylpentyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3/c1-10(2)4-3-7-21-16(23)13(15(22)20-17(21)24)8-11-5-6-12(18)9-14(11)19/h5-6,8-10H,3-4,7H2,1-2H3,(H,20,22,24)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYIATSZHJSOKK-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCN1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5309797.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5309800.png)
![2-butyl-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309808.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5309812.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5309819.png)

![2-{1-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5309843.png)
![(3S*,4S*)-1-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4-(1-piperidinyl)-3-pyrrolidinol](/img/structure/B5309851.png)
![ethyl 4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5309852.png)
![N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5309856.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5309873.png)
![3-{[4-(1-naphthylmethyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5309877.png)
![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5309886.png)
![N-{2-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}acetamide](/img/structure/B5309902.png)